

UV spectrophotometric analysis butenafine hydrochloride validation

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Compound Focus: Butenafine Hydrochloride

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Comprehensive Application Notes and Protocols: UV Spectrophotometric Method Development and Validation for Butenafine Hydrochloride

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent with a chemical structure and mode of action similar to allylamine antifungals. It inhibits **squalene epoxidase**, a key enzyme in ergosterol biosynthesis, leading to accumulation of squalene and primarily fungicidal activity against dermatophytes. Chemically, it is designated as **n-4-ter-butyl-benzyl-N-methyl-1-naphthaline methylamine hydrochloride** with the empirical formula $C_{23}H_{27}N \cdot HCl$ and a molecular weight of 353.93 g/mol. The compound is freely

soluble in methanol, ethanol, and chloroform but only slightly soluble in water, presenting analytical challenges for method development [1].

UV spectrophotometry remains one of the most widely utilized analytical techniques in pharmaceutical analysis due to its inherent simplicity, cost-effectiveness, and robustness. For **butenafine hydrochloride**, which contains a naphthalene ring system with characteristic ultraviolet absorption properties, UV spectrophotometry offers a viable alternative to more complex chromatographic methods like HPLC, particularly for routine quality control applications in pharmaceutical formulations [2]. While HPLC methods provide superior specificity for simultaneous determination with other drugs like betamethasone in combination therapies, UV spectrophotometry maintains advantages for rapid, single-component analysis [1].

The **International Conference on Harmonisation (ICH)** guidelines establish rigorous standards for analytical method validation, defining key parameters that must be assessed to ensure method reliability, accuracy, and reproducibility. These parameters include **linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness**. This document provides comprehensive application notes and detailed experimental protocols for the development and validation of a UV spectrophotometric method for the analysis of **butenafine hydrochloride** in bulk and pharmaceutical dosage forms, following ICH Q2(R1) recommendations [3].

Experimental Design

Chemical Reagents and Materials

- **Butenafine hydrochloride reference standard** (purity $\geq 98\%$)
- **Methanol HPLC grade**
- **Double-distilled water** or **HPLC grade water**
- **Pharmaceutical formulations** containing **butenafine hydrochloride** (1% w/w cream formulations)
- **Volumetric flasks** (10 mL, 100 mL, 1000 mL capacity)
- **Micropipettes** (100-1000 μL , 1-5 mL ranges)
- **Syringe filters** (0.45 μm , nylon or PVDF membrane)

Instrumentation and Software

- **UV-Visible spectrophotometer** with wavelength range of 200-400 nm (e.g., Shimadzu 1800 series)
- **Matched quartz cuvettes** (1 cm path length)
- **Analytical balance** with sensitivity of 0.01 mg
- **Ultrasonic bath** for degassing and dissolution
- **pH meter** for adjusted aqueous solutions
- **Data acquisition software** (UV Probe for Shimadzu or equivalent)

Table 1: Instrumental Parameters for UV Spectrophotometric Analysis

Parameter	Specification
Wavelength range	200-400 nm
Scan speed	Fast (approx. 400 nm/min)
Slit width	1.0 nm
Sampling interval	0.5 nm
Light source	Deuterium lamp (UV region)
Detector	Photomultiplier tube
Cuvette material	Quartz (suprasil)
Cuvette path length	1.0 cm

Methodology

Standard Solution Preparation

The **primary stock solution** is prepared by accurately weighing 10 mg of **butenafine hydrochloride** reference standard and transferring it quantitatively to a 100 mL volumetric flask. Approximately 20 mL of methanol is added, and the flask is subjected to sonication for 10 minutes to ensure complete dissolution. The volume is then made up to the mark with methanol to yield a **stock solution concentration of 100 µg/mL**.

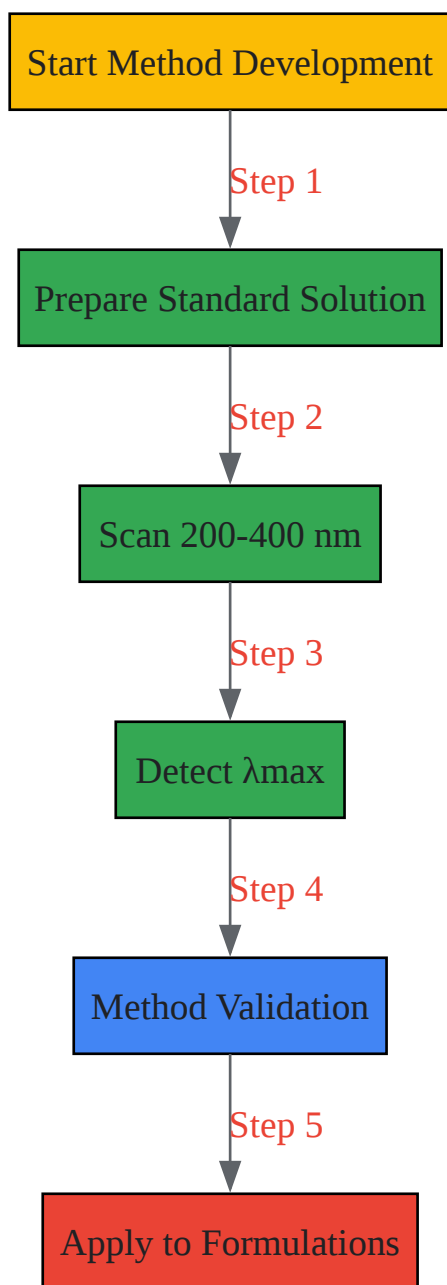
This solution should be stored protected from light at 2-8°C and is stable for up to one week when properly stored [3].

For the **working standard solution**, appropriate aliquots (0.5 mL) of the primary stock solution are transferred to 10 mL volumetric flasks and diluted to volume with distilled water to achieve a **final concentration of 5 µg/mL**. For calibration standards, a series of dilutions are prepared covering the concentration range of 5-30 µg/mL, which has been established as the optimal linear range for **butenafine hydrochloride** analysis. The dilution process should be performed meticulously using Class A volumetric glassware to ensure measurement accuracy [3].

Wavelength Detection and Selection

The **wavelength of maximum absorption (λ_{\max})** is determined by scanning the working standard solution (5 µg/mL) over the UV range of 200-400 nm against a blank reagent prepared in the same manner but without the drug substance. The spectrum obtained typically shows a characteristic absorption profile with a well-defined λ_{\max} at approximately **283 nm** for **butenafine hydrochloride**, which corresponds to the $\pi \rightarrow \pi^*$ transitions in the naphthalene ring system. This wavelength should be used for all quantitative measurements to maximize sensitivity and minimize relative error in concentration determinations [3].

The following workflow diagram illustrates the complete methodological process:



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Validation Protocols

Linearity and Range

The **linearity** of the method is evaluated by preparing a series of standard solutions at at least five different concentration levels across the specified range of 5-30 $\mu\text{g/mL}$. Each concentration is prepared in triplicate and analyzed following the established methodology. The **calibration curve** is constructed by plotting the measured absorbance values against the corresponding concentrations, and the data is subjected to **linear regression analysis** to determine the correlation coefficient (r^2), slope, and y-intercept. A valid method should demonstrate a correlation coefficient of not less than 0.999, indicating excellent linear relationship between concentration and absorbance response [3].

The **range** of the method is established by verifying the acceptable linearity, accuracy, and precision at the lower and upper concentration limits. For **butenafine hydrochloride**, the validated range of 5-30 $\mu\text{g/mL}$ encompasses the expected concentrations in sample solutions following appropriate dilution of pharmaceutical formulations, particularly considering that **butenafine hydrochloride** is typically formulated as a 1% w/w cream (10 mg/g), requiring dilution to appropriate concentrations within the analytical range [1] [3].

Table 2: Linearity Data for **Butenafine Hydrochloride** UV Spectrophotometric Analysis

Concentration ($\mu\text{g/mL}$)	Absorbance (Mean \pm SD, n=3)	Relative Standard Deviation (%)
5	0.201 \pm 0.003	1.49
10	0.374 \pm 0.005	1.34
15	0.545 \pm 0.006	1.10
20	0.721 \pm 0.007	0.97
25	0.888 \pm 0.008	0.90
30	1.062 \pm 0.009	0.85

Regression statistics: Slope = 0.0343, Intercept = 0.0294, Correlation coefficient (r^2) = 0.999

Accuracy (Recovery Studies)

The **accuracy** of an analytical method expresses the closeness of agreement between the accepted reference value and the value found. For **butenafine hydrochloride**, accuracy is determined through **spiked recovery studies** using the standard addition technique. Known amounts of reference standard are added to pre-analyzed samples at three different concentration levels (80%, 100%, and 120% of the target test concentration), and the percentage recovery is calculated for each level. The mean recovery should fall within the range of 98-102% with a relative standard deviation not exceeding 2%, confirming that the method provides results that are unbiased and truly represent the actual concentration of **butenafine hydrochloride** in the sample [3].

Table 3: Accuracy Assessment through Recovery Studies

Spike Level (%)	Amount Added (μg)	Amount Found (μg)	Recovery (%)	Mean Recovery \pm SD
80	8.0	7.88	98.50	99.19 \pm 0.72
80	8.0	7.98	99.75	
80	8.0	7.95	99.38	
100	10.0	9.91	99.10	99.35 \pm 0.41
100	10.0	9.95	99.50	
100	10.0	9.94	99.44	
120	12.0	12.02	100.17	99.84 \pm 0.29
120	12.0	11.94	99.50	
120	12.0	11.98	99.83	

Precision

The **precision** of an analytical method is evaluated at three levels: **repeatability** (intra-day precision), **intermediate precision** (inter-day precision), and **reproducibility**. For repeatability, a minimum of six

independent sample preparations from a single homogeneous sample at 100% of the test concentration are analyzed on the same day under the same operating conditions. Intermediate precision is assessed by analyzing the same samples on different days, by different analysts, or using different instruments. The results are expressed as **relative standard deviation (RSD%)**, which should not exceed 2% for acceptable precision [3].

For **butenafine hydrochloride**, precision studies typically demonstrate RSD values well below this threshold, confirming that the method produces reproducible results under varied conditions. This level of precision is essential for quality control applications where consistent, reliable results are required for batch release and stability studies of pharmaceutical products containing **butenafine hydrochloride** [1] [3].

Table 4: Precision Evaluation of the UV Spectrophotometric Method

Precision Level	Concentration ($\mu\text{g/mL}$)	Mean Absorbance \pm SD	RSD (%)
Intra-day (n=6)	10	0.374 \pm 0.005	1.34
	15	0.545 \pm 0.006	1.10
	20	0.721 \pm 0.007	0.97
Inter-day (n=3 over 3 days)	10	0.371 \pm 0.006	1.62
	15	0.548 \pm 0.008	1.46
	20	0.718 \pm 0.009	1.25

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The **sensitivity** of the method is determined by establishing the **limit of detection (LOD)** and **limit of quantification (LOQ)**. The LOD represents the lowest concentration of **butenafine hydrochloride** that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. Based on the standard deviation of the response and the slope of the calibration curve, the LOD and LOQ for **butenafine hydrochloride** are calculated using the formulas $\text{LOD} = 3.3 \times \sigma/S$ and $\text{LOQ} = 10 \times \sigma/S$, where σ is the standard deviation of the blank response and S is the slope

of the calibration curve. Typical values for the UV spectrophotometric method are approximately 0.42 µg/mL for LOD and 1.30 µg/mL for LOQ, indicating adequate sensitivity for quality control applications [3].

Robustness

The **robustness** of the method is evaluated by deliberately introducing small, deliberate variations in method parameters and examining their effects on analytical performance. Key parameters to investigate include **wavelength variation (±1 nm)**, **different spectrophotometers**, **analyst variation**, and **solution stability** over time. For **butenafine hydrochloride**, standard and sample solutions demonstrate stability for at least 24 hours when stored at room temperature (25±2°C) or in a refrigerated condition (2-8°C) protected from light, with RSD values less than 2% for repeated measurements over this period. This robustness ensures the method will perform reliably during routine use in quality control laboratories [1] [3].

Applications

Analysis of Pharmaceutical Formulations

The validated UV spectrophotometric method is successfully applicable for the quantification of **butenafine hydrochloride** in various pharmaceutical formulations, primarily topical creams typically containing 1% w/w of the active ingredient. For sample preparation, an accurately weighed quantity of cream equivalent to approximately 10 mg of **butenafine hydrochloride** is transferred to a 100 mL volumetric flask. Approximately 50 mL of methanol is added, and the mixture is subjected to sonication for 15-20 minutes with occasional shaking to ensure complete extraction of the active ingredient. The solution is then cooled to room temperature, diluted to volume with methanol, and filtered through a 0.45 µm membrane filter to remove insoluble excipients. An appropriate aliquot of this solution is further diluted with distilled water to obtain a final concentration within the linear range of 5-30 µg/mL, and the absorbance is measured at 283 nm against a reagent blank [1] [3].

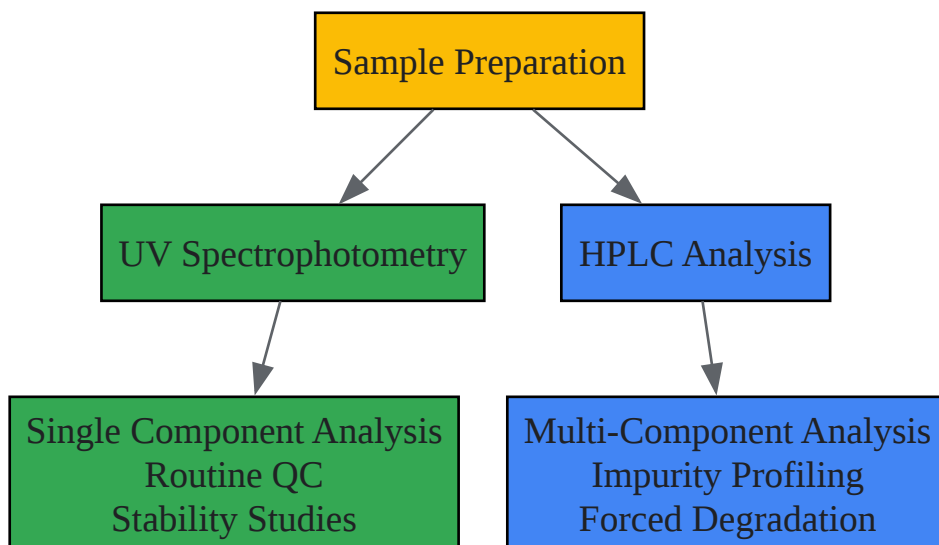
The **drug content** in pharmaceutical formulations is calculated using the formula: **% Label Claim = (Found Concentration / Label Claim Concentration) × 100**. Typical recovery from commercial formulations ranges from 98% to 102% of the label claim, confirming the suitability of the method for

quality control of finished products. The excipients commonly present in cream formulations do not interfere with the analysis, demonstrating the **specificity** of the method for **butenafine hydrochloride** [3].

Comparison with HPLC Methods

While UV spectrophotometry offers advantages in terms of simplicity, cost-effectiveness, and rapid analysis time, **high-performance liquid chromatography (HPLC)** methods provide superior specificity, particularly for simultaneous determination of multiple active ingredients or for separation from degradation products. For **butenafine hydrochloride** in combination with betamethasone in cream formulations, HPLC methods utilizing C18 columns with mobile phases consisting of ammonium acetate buffer and acetonitrile (60:40 v/v, pH adjusted to 4.5) have been developed with detection at 254 nm, providing excellent resolution with retention times of approximately 4.70 minutes for **butenafine hydrochloride** and 7.76 minutes for betamethasone [1].

The following diagram illustrates the comparative analytical workflow between UV and HPLC methods:



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Discussion

The validation data comprehensively demonstrates that the UV spectrophotometric method for **butenafine hydrochloride** analysis is **accurate, precise, linear, sensitive, and robust** across the specified range of 5-30 µg/mL. The method shows excellent correlation ($r^2 = 0.999$) between concentration and absorbance, with high recovery rates (98-102%) and minimal variability (RSD < 2%). The determined LOD and LOQ values of 0.42 µg/mL and 1.30 µg/mL, respectively, confirm adequate sensitivity for quality control applications. Solution stability studies indicate that standard and sample solutions remain stable for at least 24 hours under both ambient and refrigerated conditions, enhancing the practical utility of the method in routine laboratory settings [3].

The **advantages** of the UV spectrophotometric method include its operational simplicity, rapid analysis time, and cost-effectiveness compared to HPLC techniques, making it particularly suitable for routine quality control in resource-limited settings. However, the method has **limitations** in specificity when analyzing complex formulations with multiple absorbing components that may interfere with the analysis. In such cases, HPLC methods with superior separation capabilities are recommended, particularly for stability-indicating assays or for combination formulations containing **butenafine hydrochloride** with corticosteroids such as betamethasone [1].

For **troubleshooting**, if deviation from linearity is observed, verification of instrumental parameters including wavelength accuracy, slit width, and cuvette path length is recommended. If recovery values fall outside acceptable ranges, investigation of extraction efficiency from formulation matrices should be conducted, potentially requiring extended sonication time or alternative extraction solvents. Regular calibration checks using standard solutions and participation in proficiency testing programs are recommended to maintain method performance over time [3].

Conclusion

The detailed application notes and validation protocols presented herein establish a comprehensive framework for the development, validation, and application of UV spectrophotometric methods for the analysis of **butenafine hydrochloride** in pharmaceutical formulations. The method complies with ICH validation requirements and demonstrates reliability for quality control applications in pharmaceutical manufacturing and testing laboratories. The protocols provide sufficient detail to enable implementation in various laboratory settings, with flexibility for adaptation to specific formulation challenges while maintaining analytical integrity.

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